![molecular formula C23H28N2O3S2 B7501345 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid](/img/structure/B7501345.png)
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid
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Overview
Description
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid is a chemical compound that has been a subject of interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid is not fully understood. However, studies have shown that it exhibits its anticancer activity through the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid in lab experiments include its ease of synthesis, high yield, and potential applications in various fields. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid. These include:
1. Further investigation of its mechanism of action and potential targets for anticancer activity.
2. Development of more efficient synthesis methods for the compound.
3. Exploration of its potential applications in other fields such as catalysis and materials science.
4. Investigation of its potential as a drug delivery system.
5. Study of its potential interactions with other compounds and drugs.
Conclusion:
In conclusion, 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid is a chemical compound that has been a subject of interest in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and mechanism of action.
Synthesis Methods
The synthesis of 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid involves the reaction of 4-cyclohexylphenyl isothiocyanate with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anticancer, antibacterial, and antifungal properties. In materials science, it has been studied for its potential use as a building block for the synthesis of novel materials. In organic synthesis, it has been used as a reagent for the synthesis of various compounds.
properties
IUPAC Name |
4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S.C8H10O3S/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11;1-6-3-4-8(5-7(6)2)12(9,10)11/h6-11H,1-5H2,(H2,16,17);3-5H,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYABNHYYDSVICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)C.C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine;3,4-dimethylbenzenesulfonic acid |
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